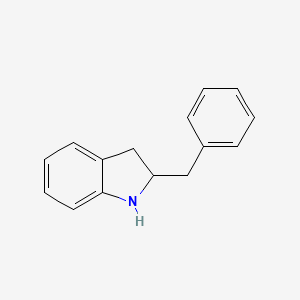

2-benzyl-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-benzyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-9,14,16H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAJLLNURZDAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyl 2,3 Dihydro 1h Indole and Its Derivatives

Classical and Contemporary Approaches to Indoline (B122111) Synthesis

The synthesis of the indoline core has evolved from classical reduction methods to modern catalytic cyclization reactions. Historically, the reduction of the corresponding indole (B1671886) has been the most direct approach. google.comresearchgate.net Contemporary methods offer greater control and functional group tolerance, employing transition-metal-catalyzed reactions to construct the heterocyclic ring from acyclic precursors. organic-chemistry.orgmdpi.com These modern approaches, such as palladium-catalyzed intramolecular C-H amination, allow for the expedient synthesis of substituted indolines. organic-chemistry.org Another powerful strategy involves a reduction/cyclization cascade, where the reduction of a functional group, such as a nitro group, initiates an intramolecular cyclization to form the indoline structure in a single pot. jyu.fi

Reduction of Indole Precursors for 2,3-Dihydro-1H-indole Formation

The most straightforward pathway to 2,3-dihydro-1H-indole and its derivatives involves the reduction of the C2-C3 double bond of a corresponding indole precursor. The primary challenge in this approach is achieving selective reduction of the pyrrole ring without affecting the aromaticity of the benzene (B151609) ring or other sensitive functional groups. nih.gov

Chemoselectivity in indole reduction is crucial to prevent over-reduction of the benzene ring, which can lead to octahydroindoles. nih.gov A key strategy to enhance the reactivity of the C2-C3 double bond involves the protonation of the indole at the C3 position under acidic conditions. This disrupts the aromaticity of the pyrrole ring and generates a reactive iminium ion intermediate. nih.gov This intermediate is significantly more susceptible to hydrogenation than the unactivated indole, allowing for selective reduction of the five-membered ring. nih.gov This substrate activation strategy has been successfully employed in various reduction systems, including both catalytic hydrogenations and hydride-based reductions. nih.govchinesechemsoc.org

Metal-catalyzed hydrogenation is a widely used method for the reduction of indoles to indolines. This process typically involves the use of hydrogen gas in the presence of a heterogeneous or homogeneous transition metal catalyst.

Commonly used heterogeneous catalysts include platinum on carbon (Pt/C) and palladium on carbon (Pd/C). nih.govnih.gov These reactions are often performed under acidic conditions to facilitate the formation of the iminium ion, thereby promoting the selective hydrogenation of the pyrrole ring. nih.gov For instance, an environmentally benign method utilizes Pt/C with p-toluenesulfonic acid in water to hydrogenate various substituted indoles to their corresponding indolines in excellent yields. nih.gov

Homogeneous catalysts, such as those based on iridium, rhodium, and ruthenium, offer high efficiency and enantioselectivity for the synthesis of chiral indolines. chinesechemsoc.orgresearchgate.net Iridium complexes with chiral ligands have been developed for the asymmetric hydrogenation of unprotected indoles, achieving high reactivity and excellent stereoselectivity. chinesechemsoc.org A palladium-catalyzed asymmetric hydrogenation using a strong Brønsted acid as an activator also provides an efficient route to enantioenriched 2-substituted and 2,3-disubstituted indolines. researchgate.net

| Catalyst System | Substrate | Conditions | Product | Yield | Reference |

| 5% Pt/C, p-TsOH | 2-Methylindole | H₂ (40 bar), Toluene, 60°C | 2-Methylindoline | High TOF | researchgate.net |

| Pt/C, p-TsOH | Indole | H₂, Water | Indoline | Excellent | nih.gov |

| Pd(OCOCF₃)₂, (R)-H8-BINAP | Indoles | H₂, Brønsted Acid | Chiral Indolines | up to 96% ee | researchgate.net |

| Ir/ZhaoPhos, Brønsted Acid | 2-Aryl Unprotected Indoles | H₂ | Chiral 2-Aryl Indolines | 86-99% ee | chinesechemsoc.org |

Hydride-based reagents offer an alternative to catalytic hydrogenation for the reduction of indoles. These methods avoid the need for high-pressure hydrogen gas. A notable system involves the use of a borane reagent, such as a borane-tetrahydrofuran complex, in the presence of trifluoroacetic acid. google.com This combination allows for the rapid and high-yield reduction of indole compounds to the corresponding indolines at low temperatures, minimizing side reactions. google.com

Sodium borohydride, a milder reducing agent, can also be employed. For instance, the reduction of 3-substituted 2-oxindoles with sodium borohydride in the presence of iodine (in situ generation of BH₃) can yield 2,3-dihydroindole derivatives. nih.gov Similarly, sodium cyanoborohydride in the presence of carboxylic acids like acetic acid or trifluoroacetic acid is an effective system for converting indoles to indolines. acs.org The reduction of N-(tert-butoxycarbonyl)indoles has been efficiently achieved using polymethylhydrosiloxane (PMHS) as a reducing agent with a palladium catalyst at room temperature. organic-chemistry.org

| Reagent System | Substrate Type | Conditions | Product | Outcome | Reference |

| Borane complex, TFA | Indole compounds | Low temperature | Indoline compounds | Good yields, rapid reaction | google.com |

| NaBH₄, I₂ | 3-Monosubstituted oxindoles | Dry THF | 2,3-Dihydromelatonin | Successful reduction | nih.gov |

| NaCNBH₃, Carboxylic Acid | Indoles | - | Indolines | Convenient synthesis | acs.org |

| PMHS, Pd catalyst | N-(tert-butoxycarbonyl)indoles | Room temperature | N-(tert-butoxycarbonyl)indolines | Good yields | organic-chemistry.org |

Cyclization Reactions to Construct the 2,3-Dihydro-1H-indole Core

An alternative to reducing indole precursors is the construction of the indoline ring from a suitably functionalized acyclic precursor. These methods often involve an intramolecular cyclization as the key ring-forming step and are particularly useful for synthesizing highly substituted indolines.

Intramolecular cycloaddition reactions represent a powerful strategy for the convergent synthesis of complex cyclic systems, including the indoline core. In this approach, a molecule containing two reactive moieties undergoes an intramolecular reaction to form two new sigma bonds, thereby constructing the heterocyclic ring.

A relevant example is the intramolecular Diels-Alder reaction. A precursor containing a diene and a dienophile connected by a suitable tether can cyclize to form a bicyclic system. For instance, a strategy involving an intramolecular alkynol-furan Diels-Alder cycloaddition has been used to synthesize 5-hydroxyindoles. acs.org While this yields an indole, the initial cycloadduct is a dihydro-heterocyclic system that could potentially be intercepted or modified to yield an indoline derivative. The general principle involves the thermal or Lewis acid-catalyzed reaction of a precursor that, upon cycloaddition and subsequent rearrangement or aromatization, leads to the indole scaffold. By controlling the final steps, the isolation of the dihydro (indoline) intermediate could be achieved.

Another class of relevant reactions is the intramolecular [3+2] cycloaddition, such as the one described by the "Click Chemistry" concept, which involves the reaction of an azide with an alkyne. nih.gov A precursor containing both an azide and an alkyne group tethered to an aromatic ring could undergo an intramolecular cycloaddition to form a triazole-fused ring system, which could then be further transformed to yield the desired indoline core. These cycloaddition strategies offer a high degree of control over the stereochemistry of the newly formed ring.

Palladium-Catalyzed Annulation and Cyclization

Palladium catalysis has proven to be a powerful tool for the construction of the 2-benzylindoline core through annulation and cyclization reactions. A notable example is the synthesis of N-aryl-2-benzylindolines from 2-allylanilines and two different aryl bromides. This one-pot transformation involves two distinct sequential metal-catalyzed reactions, leading to the formation of two carbon-nitrogen bonds and one carbon-carbon bond nih.gov. The selective installation of the two different aryl groups is achieved through in situ modification of the palladium catalyst nih.gov.

The proposed mechanism for this transformation begins with the N-arylation of the 2-allylaniline (B3051291). Following this, a ligand exchange on the palladium catalyst facilitates an intramolecular alkene insertion into the palladium-nitrogen bond, a key step in the cyclization process. The reaction culminates in a C-C bond-forming reductive elimination to yield the final N-aryl-2-benzylindoline product. This method offers a straightforward route to a diverse range of indoline derivatives nih.gov.

In a related approach, palladium-catalyzed intramolecular oxidative annulation of o-allylanilines has been utilized for the synthesis of 3-substituted 2-benzylindoles, highlighting the versatility of palladium catalysis in constructing the core indoline structure with a benzyl (B1604629) substituent at the 2-position acs.org.

Table 1: Selected Examples of Palladium-Catalyzed Synthesis of N-Aryl-2-benzylindolines This table is interactive and can be sorted by clicking on the column headers.

| Entry | Aryl Bromide 1 | Aryl Bromide 2 | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Bromobenzene | Bromobenzene | N-Phenyl-2-benzylindoline | 92 |

| 2 | 3-Bromopyridine | Bromobenzene | N-(Pyridin-3-yl)-2-benzylindoline | 85 |

| 3 | 4-Bromotoluene | Bromobenzene | N-(p-tolyl)-2-benzylindoline | 88 |

| 4 | 4-Bromoanisole | Bromobenzene | N-(4-methoxyphenyl)-2-benzylindoline | 90 |

| 5 | 1-Bromo-4-fluorobenzene | Bromobenzene | N-(4-fluorophenyl)-2-benzylindoline | 87 |

Data sourced from Lira, R., & Wolfe, J. P. (2004). Palladium-catalyzed synthesis of N-aryl-2-benzylindolines via tandem arylation of 2-allylaniline: control of selectivity through in situ catalyst modification. Journal of the American Chemical Society, 126(43), 13906–13907.

Radical Cyclization Approaches

Radical cyclization offers an alternative pathway to the 2-benzyl-2,3-dihydro-1H-indole framework. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a suitable acceptor. For instance, the synthesis of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives has been achieved through a free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a tris(trimethylsilyl)silane (TTMSS)/azobisisobutyronitrile (AIBN) system beilstein-journals.org. While not a direct synthesis of 2-benzylindoline, this methodology demonstrates the feasibility of forming fused heterocyclic systems containing a pyrrole or dihydropyrrole ring via radical cyclization, a principle that can be adapted to the synthesis of indolines.

The general strategy involves the generation of an aryl radical from an o-haloaniline derivative, which then undergoes an intramolecular addition to a suitably positioned alkene, such as an allyl group. The resulting alkyl radical is then quenched to afford the cyclized product. The efficiency of these reactions can be influenced by the choice of radical initiator and mediator beilstein-journals.org.

Organocatalytic and Photoredox Catalytic Methods

Modern synthetic methodologies, including organocatalysis and photoredox catalysis, have emerged as powerful tools for the enantioselective synthesis of complex molecules, including substituted indolines.

Organocatalysis has been successfully applied to the asymmetric synthesis of 2,3-disubstituted indolines through an intramolecular Michael addition. In this approach, a primary amine derived from a cinchona alkaloid catalyzes the cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones to afford cis-2,3-disubstituted indolines with high yields and excellent enantioselectivities (up to 99% ee) rsc.org. This demonstrates the potential of organocatalysis to control the stereochemistry at the C2 and C3 positions of the indoline ring, which is crucial for the synthesis of chiral 2-benzyl-2,3-dihydro-1H-indole derivatives.

Photoredox catalysis , often in combination with transition metal catalysis (dual catalysis), provides a mild and efficient route to N-benzylic heterocycles. An asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using a Ni/photoredox dual catalytic system has been developed. This method provides access to chiral N-benzylic heterocycles with good to excellent enantioselectivity, using bi-oxazolines (BiOX) as chiral ligands nih.gov. While this example focuses on N-benzylation, the principles of generating radical intermediates under photoredox conditions can be extended to C-C bond formation for the synthesis of C2-benzylated indolines.

Direct Benzylation Strategies on 2,3-Dihydro-1H-indole Scaffolds

An alternative to constructing the indoline ring with the benzyl group already in place is the direct benzylation of a pre-formed 2,3-dihydro-1H-indole scaffold. This can be achieved through either N-alkylation or C-alkylation.

The N-alkylation of indoles and their derivatives is a well-established transformation. A common and straightforward method involves the reaction of the indole with a benzyl halide, such as benzyl bromide, in the presence of a base. For example, 1-benzylindole can be synthesized in high yield (85-89%) by treating indole with benzyl bromide and potassium hydroxide in dimethyl sulfoxide (DMSO) orgsyn.org. This method is generally applicable for the preparation of N-alkyl indoles and can be adapted for the N-benzylation of 2,3-dihydro-1H-indole.

Table 2: Conditions for N-Benzylation of Indole This table is interactive and can be sorted by clicking on the column headers.

| Reagents | Base | Solvent | Yield (%) |

|---|---|---|---|

| Benzyl bromide | Potassium hydroxide | DMSO | 85-89 |

Data sourced from Heaney, H., & Ley, S. V. (1974). 1-Benzylindole. Organic Syntheses, 54, 58.

Direct C-alkylation at the 2-position of an indoline is a more challenging transformation. However, methods have been developed for the C2-benzylation of the related indole core, which can potentially be adapted for indolines. A copper-catalyzed regioselective cross-dehydrogenative coupling of N-pyrimidylindoles with benzylic C(sp³)–H bonds has been reported acs.org. This reaction provides a direct route to 2-benzylindoles. The N-pyrimidyl directing group is crucial for achieving C2 selectivity.

Palladium catalysis has also been employed for the regioselective 2-alkylation of indoles. A method utilizing a norbornene-mediated C-H activation has been described for the reaction of indoles with alkyl bromides amazonaws.com. While this was demonstrated with simple alkyl bromides, the principle could be extended to benzyl halides.

More directly, a palladium-catalyzed C3-benzylation of indoles has been developed using benzyl methyl carbonates nih.gov. Although this method targets the C3 position in indoles, it highlights the potential of palladium catalysis for direct C-benzylation of the indole nucleus under relatively mild conditions. For 3-substituted indoles, this reaction leads to 3-benzylindolenines, which can be subsequently reduced to the corresponding indoline derivatives nih.gov.

Stereoselective Synthesis of 2-Benzyl-2,3-dihydro-1H-indole

The development of stereoselective methods for the synthesis of 2-benzyl-2,3-dihydro-1H-indole is of great interest due to the importance of chiral molecules in pharmacology.

As mentioned previously, organocatalysis offers a powerful approach for the asymmetric synthesis of 2,3-disubstituted indolines rsc.org. The use of chiral catalysts, such as those derived from cinchona alkaloids, can induce high levels of enantioselectivity in the cyclization step, thereby establishing the stereochemistry at the C2 and C3 positions.

Chiral Lewis acid catalysis has also been employed for the enantioselective 2-alkylation of 3-substituted indoles. A bifunctional chiral Lewis acid/hydrogen-bond-mediated catalyst, specifically a chiral-at-metal bis-cyclometalated iridium complex, has been shown to catalyze the reaction of 3-substituted indoles with α,β-unsaturated 2-acyl imidazoles, affording 2-alkylated indoles in high yield and with up to 98% enantiomeric excess semanticscholar.org. This strategy of using a chiral catalyst to control the approach of the electrophile to the C2 position of the indole nucleus is a promising avenue for the stereoselective synthesis of 2-benzylindolines.

Furthermore, the enantioselective synthesis of N-benzylic heterocycles via Ni/photoredox dual catalysis, as described earlier, provides a pathway to chiral indolines with a stereocenter at the benzylic carbon attached to the nitrogen atom nih.gov. While this addresses N-benzylation, similar principles of enantioselective catalysis could be applied to C-benzylation reactions.

The enantioselective synthesis of dihydro-1H-benzindoles has been achieved through a γ-lactamization reaction of naphthyl sulfilimines with trichloroacetyl chloride in the presence of a ZnCu catalyst, proceeding with excellent enantiomeric ratios (≥98:2 er) nih.gov. This reaction proceeds through a rsc.orgrsc.org-sigmatropic rearrangement, demonstrating that chirality can be effectively transferred to form complex indoline-type structures.

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched 2-benzyl-2,3-dihydro-1H-indole. A key strategy involves the asymmetric hydrogenation of a 2-benzyl-1H-indole precursor. This transformation is typically achieved using chiral transition metal catalysts.

Detailed Research Findings:

The asymmetric hydrogenation of unprotected 2-aryl substituted indoles has been a challenging area of research. However, recent advancements have demonstrated the efficacy of iridium-based catalysts for this purpose. For instance, an Ir/bisphosphine-thiourea ligand system has been shown to be highly effective for the asymmetric hydrogenation of various 2-aryl substituted unprotected indoles with high reactivity and excellent stereocontrol. chinesechemsoc.org This methodology is applicable to the synthesis of chiral 2-benzyl-2,3-dihydro-1H-indole, affording the product in high yield and enantioselectivity. The presence of a Brønsted acid co-catalyst is often crucial for the activation of the indole substrate towards hydrogenation. chinesechemsoc.org

Another approach involves the use of ruthenium-based catalysts. Chiral Ru-NHC (N-heterocyclic carbene) complexes have been developed for the asymmetric, complete hydrogenation of protected indoles, which can be adapted for the synthesis of chiral octahydroindoles. nih.gov While this represents a deeper reduction, the initial stereoselective hydrogenation of the 2,3-double bond is a key step that can be controlled to yield the desired 2,3-dihydroindole.

The table below summarizes representative data for the asymmetric hydrogenation of 2-substituted indoles, which is a key step in the enantioselective synthesis of 2-benzyl-2,3-dihydro-1H-indole.

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / (S)-MeO-Biphep / I₂ | 2-Benzylquinoline | >99 | 96 | dicp.ac.cn |

| Ir/ZhaoPhos | 2-Aryl-1H-indoles | 75-99 | 86-99 | chinesechemsoc.org |

| Ru((R,R)-SINpEt)₂ | N-Boc-3-methyl-indole | High | Good | nih.gov |

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for stereoselective synthesis. wikipedia.org In the context of 2-benzyl-2,3-dihydro-1H-indole synthesis, a chiral auxiliary can be temporarily attached to the indole nitrogen or a precursor molecule to direct the stereochemical outcome of a key bond-forming or reduction step. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product.

Detailed Research Findings:

Popular chiral auxiliaries, such as Evans' oxazolidinones and Corey's oxazaborolidines, can be employed in various transformations. chinesechemsoc.orgnih.gov For instance, an N-acyl derivative of a 2-benzylindole can be prepared using a chiral auxiliary. Subsequent diastereoselective reduction of the indole double bond, followed by removal of the auxiliary, would afford the chiral 2-benzyl-2,3-dihydro-1H-indole.

While specific examples for the synthesis of 2-benzyl-2,3-dihydro-1H-indole using this method are not extensively documented, the principles are well-established in asymmetric synthesis. The choice of chiral auxiliary and the reduction conditions are critical for achieving high diastereoselectivity.

The following table illustrates the general concept of using chiral auxiliaries in asymmetric synthesis, which can be applied to the synthesis of 2-benzyl-2,3-dihydro-1H-indole.

| Chiral Auxiliary Type | Typical Application | Key Transformation | Reference |

|---|---|---|---|

| Oxazolidinones (Evans) | Aldol reactions, Alkylations | Diastereoselective C-C bond formation | chinesechemsoc.orgnih.gov |

| Camphorsultam (Oppolzer) | Michael additions, Diels-Alder reactions | Diastereoselective conjugate additions and cycloadditions | wikipedia.org |

| Pseudoephedrine | Alkylation of amides | Diastereoselective α-alkylation | wikipedia.org |

Diastereoselective Synthesis from Chiral Precursors

This approach involves the use of a starting material that already contains a chiral center. The stereochemistry of this existing center is then used to control the formation of new stereocenters during the synthesis of the target molecule. This can be achieved through intramolecular reactions or by using chiral reagents that interact diastereoselectively with the chiral precursor.

Detailed Research Findings:

A plausible route to chiral 2-benzyl-2,3-dihydro-1H-indole from a chiral precursor could involve the cyclization of a chiral amino alcohol or a related compound. For example, a chiral amino alcohol derived from a natural amino acid could be elaborated into a precursor that, upon cyclization, would yield the desired indoline with a defined stereochemistry at the 2-position.

The reduction of a 2-benzyl-1H-indole that has a chiral substituent on the nitrogen or the benzene ring can also proceed diastereoselectively. The existing chiral center can direct the approach of the reducing agent to one face of the indole ring, leading to the formation of one diastereomer in excess.

Green Chemistry Approaches in 2-Benzyl-2,3-dihydro-1H-indole Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign. tandfonline.com For the synthesis of 2-benzyl-2,3-dihydro-1H-indole, this includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Solvent-Free and Aqueous Medium Reactions

Avoiding the use of volatile organic solvents is a key aspect of green chemistry. Reactions can be conducted in water, which is a non-toxic and abundant solvent, or under solvent-free conditions.

Detailed Research Findings:

The synthesis of indole derivatives has been successfully demonstrated in aqueous media. For example, the palladium-catalyzed cyclization of 2-alkynylanilines to form 2-substituted indoles can be carried out in an aqueous micellar medium using surfactants like TPGS-750-M. organic-chemistry.orgmdpi.com This approach can be applied to the synthesis of the 2-benzyl-1H-indole precursor.

Furthermore, the subsequent reduction of the indole to the indoline can also be performed in water. Heterogeneous catalytic hydrogenation of unprotected indoles using a Pt/C catalyst in water, with a Brønsted acid activator, has been shown to be an effective and environmentally friendly method for the synthesis of indolines. nih.gov This method avoids the use of stoichiometric and often toxic reducing agents. nih.gov

The table below provides examples of indole synthesis and reduction in aqueous media.

| Reaction Step | Green Approach | Catalyst/Conditions | Advantage | Reference |

|---|---|---|---|---|

| Indole Synthesis | Aqueous Micellar Catalysis | Pd(OAc)₂ in 3% TPGS-750-M/water | Avoids organic solvents | organic-chemistry.orgmdpi.com |

| Indole Reduction | Aqueous Hydrogenation | Pt/C, p-toluenesulfonic acid, H₂ in water | Avoids hazardous reducing agents and organic solvents | nih.gov |

Catalysis with Recoverable and Reusable Catalysts

Detailed Research Findings:

For the synthesis of the 2-benzyl-1H-indole precursor, heterogeneous catalysts can be employed. For example, a copper-aluminium hydrotalcite (CuAl–HT) catalyst has been developed for the synthesis of indoles via intramolecular dehydrogenative N-heterocyclization. nih.gov This catalyst is recyclable and shows stable activity over several runs. nih.gov

In the reduction step, heterogeneous catalysts like Pt/C are inherently recyclable. nih.gov After the hydrogenation reaction, the catalyst can be simply filtered off from the reaction mixture and reused. Another example is the use of a recyclable Ni-containing coordination polymer for the synthesis of oxindole (B195798) derivatives through a borrowing hydrogen strategy, which highlights the potential of recyclable catalysts in the synthesis of indole-based scaffolds. researchgate.netmdpi.com Magnetically recyclable catalysts, such as CuFe₂O₄, have also been developed for the synthesis of bis(indolyl)methanes and offer a convenient method for catalyst recovery. acs.org

The following table summarizes some examples of recyclable catalysts used in the synthesis of indoles and related compounds.

| Catalyst | Reaction | Key Features | Reference |

|---|---|---|---|

| CuAl–HT | Indole synthesis | Heterogeneous, recyclable | nih.gov |

| Pt/C | Indole hydrogenation | Heterogeneous, recyclable | nih.gov |

| Ni-Containing Coordination Polymer | Oxindole synthesis | Heterogeneous, recyclable for at least five runs | researchgate.netmdpi.com |

| CuFe₂O₄ | Bis(indolyl)methane synthesis | Magnetically recyclable | acs.org |

Chemical Reactivity and Transformations of 2 Benzyl 2,3 Dihydro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene portion of the indoline (B122111) ring is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the adjacent nitrogen atom. The lone pair of electrons on the nitrogen increases the electron density of the aromatic ring through resonance, making it more nucleophilic than benzene itself. uci.edulibretexts.org

The amino group is a strong ortho, para-director. libretexts.org In the 2-benzylindoline molecule, the C-2 and C-3 positions are saturated. Therefore, electrophilic attack is directed to the positions ortho and para to the nitrogen atom, which correspond to the C-7 and C-5 positions, respectively. The C-7 position is sterically hindered by the adjacent pyrrolidine (B122466) ring, often favoring substitution at the C-5 position. Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically at the C-5 position, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. The strong activating effect of the nitrogen may require milder conditions to prevent over-reaction or oxidation.

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups. However, the basic nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl3), deactivating the ring. ucalgary.ca Therefore, these reactions often require protection of the N-1 position or the use of alternative catalytic systems.

The reactivity of the benzene ring is summarized in the table below.

| Reaction Type | Reagent/Catalyst | Typical Position of Substitution | Product Type |

| Bromination | Br₂, FeBr₃ or NBS | C-5 | 5-Bromo-2-benzyl-2,3-dihydro-1H-indole |

| Nitration | HNO₃, H₂SO₄ | C-5 | 2-Benzyl-5-nitro-2,3-dihydro-1H-indole |

| Acylation | RCOCl, AlCl₃ (with N-protection) | C-5 | 1-Acyl-2-benzyl-5-acyl-2,3-dihydro-1H-indole |

Reactions at the Saturated Pyrrolidine Ring

The five-membered saturated ring of 2-benzylindoline can undergo reactions that alter its structure, primarily through oxidation to form an aromatic indole (B1671886) or through processes that lead to the opening or expansion of the ring.

One of the most significant transformations of the indoline core is its dehydrogenation (oxidation) to the corresponding indole. This aromatization reaction is a key step in many synthetic routes. Various methods have been developed to achieve this conversion, often employing transition metal catalysts or chemical oxidants. organic-chemistry.org

| Oxidizing Agent/Catalyst | Conditions | Product |

| Palladium on Carbon (Pd/C) | High temperature, solvent (e.g., xylene) | 2-Benzyl-1H-indole |

| Manganese Dioxide (MnO₂) | Reflux in a non-polar solvent (e.g., benzene) | 2-Benzyl-1H-indole |

| Oxygen (O₂) with Catalyst | Copper or Praseodymium catalyst, mild conditions | 2-Benzyl-1H-indole |

| Quinone-based Oxidants | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Room temperature |

While less common than oxidation, the pyrrolidine ring of indoline derivatives can be cleaved or expanded under specific conditions. Ring-opening can be achieved through reductive cleavage, for instance, using strong reducing agents that can break the C-N bonds. Ring-expansion reactions can transform the five-membered pyrrolidine ring into a six-membered ring, although this is a complex process often requiring multi-step sequences. For example, certain N-substituted indolines can undergo rearrangements to form tetrahydroquinolines, though specific examples for 2-benzylindoline are not extensively documented.

Functionalization at the N-1 Position

The nitrogen atom at the N-1 position is a secondary amine, rendering it nucleophilic and basic. This allows for a wide range of functionalization reactions, including acylation, sulfonylation, and arylation, which are fundamental for modifying the compound's properties.

The nitrogen of 2-benzylindoline readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. nih.govorganic-chemistry.org

N-acylation is often performed using acyl chlorides or anhydrides. N-sulfonylation is achieved with sulfonyl chlorides, such as tosyl chloride or mesyl chloride. These reactions are generally high-yielding and serve to protect the nitrogen, reduce its basicity, or introduce functional groups for further elaboration.

| Reaction | Reagent | Base | Product |

| N-Acetylation | Acetyl chloride or Acetic anhydride | Triethylamine, Pyridine | 1-Acetyl-2-benzyl-2,3-dihydro-1H-indole |

| N-Benzoylation | Benzoyl chloride | Triethylamine, Pyridine | 1-Benzoyl-2-benzyl-2,3-dihydro-1H-indole |

| N-Tosylsation | p-Toluenesulfonyl chloride (TsCl) | Triethylamine, Pyridine | 1-Tosyl-2-benzyl-2,3-dihydro-1H-indole |

| N-Mesylation | Methanesulfonyl chloride (MsCl) | Triethylamine, Pyridine | 1-Mesyl-2-benzyl-2,3-dihydro-1H-indole |

The introduction of an aryl or heteroaryl group at the N-1 position is a powerful method for synthesizing complex molecules. These C-N cross-coupling reactions are typically catalyzed by transition metals like palladium or copper. nih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for the N-arylation of indolines with aryl halides (bromides, iodides) or triflates. acs.org Similarly, the Ullmann condensation, which uses a copper catalyst, is also employed, particularly for coupling with activated aryl halides. rhhz.net These methods tolerate a wide range of functional groups on both the indoline and the (hetero)aryl halide. A palladium-catalyzed tandem process starting from 2-allylaniline (B3051291) can directly synthesize N-aryl-2-benzylindolines. acs.orgcapes.gov.br

| Reaction Name | Catalyst/Ligand | Arylating Agent | Typical Product |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / dpe-phos | Aryl bromide (e.g., Bromobenzene) | 1-Aryl-2-benzyl-2,3-dihydro-1H-indole |

| Ullmann Condensation | CuI / DMEDA | Aryl iodide (e.g., Iodobenzene) | 1-Aryl-2-benzyl-2,3-dihydro-1H-indole |

| Heteroarylation | Pd(OAc)₂ / BINAP | Heteroaryl bromide (e.g., 3-Bromopyridine) | 1-(Pyridin-3-yl)-2-benzyl-2,3-dihydro-1H-indole |

Reactions Involving the Benzyl (B1604629) Group

The benzyl substituent provides a reactive benzylic position—the carbon atom directly attached to the aromatic ring—which is susceptible to a variety of transformations due to the resonance stabilization of radical or ionic intermediates that can form at this site. chemistrysteps.com

The oxidation of a benzylic methylene (B1212753) group to a carbonyl is a fundamental and valuable transformation in organic synthesis, converting readily available alkylarenes into versatile ketone intermediates. nih.gov This reaction is applicable to the 2-benzyl-2,3-dihydro-1H-indole scaffold, where the benzylic C-H bonds can be selectively oxidized to yield the corresponding ketone, 2-benzoyl-2,3-dihydro-1H-indole. The stability of the intermediate benzylic radical or cation facilitates this process. chemistry.coachmasterorganicchemistry.com

A range of oxidizing agents can accomplish this transformation, from classic, potent reagents to modern, milder catalytic systems. researchgate.net Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective but can be harsh and may lead to over-oxidation or degradation if not carefully controlled. masterorganicchemistry.comwikipedia.org Hot KMnO₄, for instance, will cleave every benzylic C-H bond to form a C-O bond. masterorganicchemistry.com More selective methods have been developed, including the use of chromium trioxide complexes or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which offer milder conditions. wikipedia.orgepa.gov

Modern approaches often favor catalytic methods using more environmentally benign oxidants like molecular oxygen (O₂) or peroxides (e.g., tert-butyl hydroperoxide, TBHP). nih.govmdpi.com These reactions are frequently mediated by transition metal catalysts, such as those based on copper, iron, or ruthenium, which can facilitate the oxidation under milder conditions with high selectivity. nih.govmdpi.com The general transformation is depicted below:

Figure 1: General scheme for the oxidation of the benzylic methylene group of 2-benzyl-2,3-dihydro-1H-indole to 2-benzoyl-2,3-dihydro-1H-indole.

The following table summarizes various reagents and systems that can be employed for this benzylic oxidation.

| Reagent/System | Description | Expected Product | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | A strong, classical oxidizing agent, typically used with heat in aqueous solution. | 2-Benzoyl-2,3-dihydro-1H-indole | masterorganicchemistry.comwikipedia.org |

| Chromic Acid (H₂CrO₄) | Generated from dichromate salts (e.g., Na₂Cr₂O₇) and strong acid. A powerful oxidant. | 2-Benzoyl-2,3-dihydro-1H-indole | masterorganicchemistry.com |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | A milder, selective oxidant for benzylic C-H bonds, often used under neutral conditions. | 2-Benzoyl-2,3-dihydro-1H-indole | epa.gov |

| Copper(II) Chloride / TBHP | A catalytic system using tert-butyl hydroperoxide (TBHP) as the terminal oxidant. | 2-Benzoyl-2,3-dihydro-1H-indole | nih.gov |

| Ruthenium(II) Complexes / TBHP | Catalytic oxidation using ruthenium complexes, known for high activity at room temperature. | 2-Benzoyl-2,3-dihydro-1H-indole | nih.gov |

When the benzyl group of the 2-benzyl-2,3-dihydro-1H-indole molecule is substituted, these substituents can undergo a wide array of chemical transformations common to aromatic compounds. The feasibility of these reactions depends on the compatibility of the required reagents with the indoline ring system. Such modifications allow for the fine-tuning of the molecule's properties and provide access to a diverse library of derivatives.

For example, a nitro group, which is strongly deactivating, can be readily reduced to a primary amine. This amine can then serve as a handle for further functionalization, such as acylation or diazotization. Conversely, an activating methoxy (B1213986) group can be cleaved to reveal a phenol, which can participate in etherification or esterification reactions. The electronic properties of these substituents can also influence the reactivity of the benzyl group itself. researchgate.net

The table below outlines some plausible transformations for common substituents on the benzyl ring.

| Initial Substituent | Transformation | Typical Reagents | Resulting Substituent |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | H₂/Pd/C, SnCl₂/HCl, or Fe/HCl | Amino (-NH₂) |

| Methoxy (-OCH₃) | Ether Cleavage | Boron tribromide (BBr₃) or HBr | Hydroxyl (-OH) |

| Carboxylic Acid (-COOH) | Esterification (Fischer) | Alcohol (e.g., CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Bromo (-Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl (-Ar) |

| Hydroxyl (-OH) | Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) | Alkoxy (-OR) |

Multicomponent Reactions (MCRs) Incorporating 2-Benzyl-2,3-dihydro-1H-indole

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools for building molecular complexity. researchgate.net The 2-benzyl-2,3-dihydro-1H-indole molecule is a suitable candidate for MCRs that utilize a secondary amine component. The nucleophilic nitrogen atom of the indoline ring can participate in the formation of new carbon-nitrogen bonds, serving as a key building block in the assembly of more complex heterocyclic systems.

One of the most prominent MCRs involving a secondary amine is the Ugi four-component reaction. In a hypothetical Ugi reaction, 2-benzyl-2,3-dihydro-1H-indole could react with a carboxylic acid, an aldehyde or ketone, and an isocyanide. This reaction would proceed through the formation of an iminium ion intermediate from the amine and the carbonyl compound, which is then trapped by the isocyanide and the carboxylate anion to generate a complex α-acylamino amide product. Such a strategy allows for the rapid generation of diverse molecular scaffolds by varying each of the four components.

While specific examples of MCRs incorporating 2-benzyl-2,3-dihydro-1H-indole are not extensively documented, its structural motif as a cyclic secondary amine makes it a prime candidate for inclusion in established MCR methodologies to synthesize novel and complex molecules. nih.govbeilstein-journals.org

Derivatization and Functionalization Strategies

Regioselective Functionalization of the Indoline (B122111) Core

The indoline core possesses two main regions for functionalization: the C-H bonds of the benzenoid ring (C4, C5, C6, and C7) and the N-H bond. Regioselectivity in C-H functionalization is a significant challenge due to the similar reactivity of these positions. Modern synthetic methods, particularly those involving directed metalation and cross-coupling reactions, have provided powerful tools to address this challenge.

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic and heteroaromatic rings. nih.gov For the indoline scaffold, this approach allows for the direct introduction of substituents onto the benzenoid ring, bypassing the need for pre-functionalized substrates like haloindolines.

The regioselectivity of these reactions is typically controlled by a directing group, which is often installed on the indoline nitrogen. This group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its cleavage. For instance, weakly coordinating groups can direct functionalization to the C7-position, while other directing groups can steer the reaction to the C4-position. rsc.org

While specific studies on the C-H activation of 2-benzyl-2,3-dihydro-1H-indole are not extensively documented, the principles established for other substituted indoles are directly applicable. An N-protected 2-benzylindoline, bearing a suitable directing group (e.g., pyridine, pyrimidine, or amide), could undergo regioselective C-H arylation, alkenylation, or acylation at the C7 or C4 positions. The choice of catalyst, oxidant, and directing group is crucial for achieving high selectivity and yield. For example, rhodium(III) catalysts have been effectively used for C4-selective C-H activation of indoles employing a trifluoromethylcarbonyl directing group. rsc.org Similarly, palladium catalysis is widely used for C-H functionalization at various positions of the indole (B1671886) and indoline nucleus, often dictated by the specific directing group employed. nih.gov

Table 1: Examples of Directing Groups for Regioselective C-H Functionalization of Indoles

| Directing Group Position | Directing Group | Target Position | Metal Catalyst |

|---|---|---|---|

| N1 | Pyridyl, Pyrimidyl | C7 | Rh, Ru, Pd |

| N1 | Carbonyl (Amide, Ester) | C2 | Pd |

| C3 | Formyl, Acetyl | C4 | Pd |

This table presents generalized findings for the indole nucleus, which serves as a model for the potential functionalization of the 2-benzylindoline core.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organohalide or triflate with a suitable partner, such as a boronic acid (Suzuki), an alkene (Heck), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig).

To apply these methods to the 2-benzylindoline scaffold, a halogen substituent is typically required on the aromatic ring. Halo-substituted indolines can be prepared through various synthetic routes. Once obtained, these halo-2-benzylindolines can serve as substrates for a range of cross-coupling reactions to introduce diverse functionalities.

Suzuki-Miyaura Coupling: This reaction would enable the arylation or vinylation of a halo-2-benzylindoline (e.g., 5-bromo-2-benzylindoline) by reacting it with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a highly versatile method for constructing biaryl structures. nih.gov

Heck Reaction: The Heck reaction allows for the introduction of alkenyl groups. A halo-2-benzylindoline could be coupled with an alkene, such as an acrylate (B77674) or styrene, using a palladium catalyst and a base to yield an alkenylated indoline derivative. nih.gov This reaction is stereoselective and typically affords the trans-alkene product.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is employed. This reaction couples a halo-2-benzylindoline with a terminal alkyne, catalyzed by both palladium and copper(I) salts, in the presence of a base. This provides a direct route to alkynyl-substituted indolines, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the amination of the indoline core. A halo-2-benzylindoline can be coupled with a primary or secondary amine using a palladium catalyst with specialized phosphine (B1218219) ligands to generate N-aryl or N-alkyl-substituted aminoindolines.

Table 2: Overview of Cross-Coupling Reactions for Functionalizing Halo-2-benzylindoline

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | C-C (sp²-sp²) | Pd(0) complex, Base (e.g., K₂CO₃) |

| Heck | Alkene | C-C (sp²-sp²) | Pd(0) or Pd(II) salt, Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd(0) complex, Cu(I) salt, Amine base |

Synthesis of Fused Heterocyclic Systems Containing the 2-Benzyl-2,3-dihydro-1H-indole Moiety

Fusing additional heterocyclic rings onto the 2-benzylindoline framework leads to the creation of complex, polycyclic structures with distinct three-dimensional shapes and chemical properties. These fused systems are of significant interest in drug discovery.

The pyrazino[1,2-a]indole (B3349936) core is a privileged structure in medicinal chemistry. nih.gov The synthesis of derivatives containing a 2-benzylindoline moiety can be envisioned through several routes. One established method involves the cyclodehydration of an N-substituted indole-2-carboxamide precursor. thieme-connect.de

A relevant synthetic pathway to a related system, 3-benzylpyrazino[1,2-a]indol-1(2H)-ones, starts from 1H-indole-2-carboxylic acids. The acid is first coupled with an amino alcohol, such as 2-amino-3-phenylpropan-1-ol, using a peptide coupling reagent. The resulting alcohol is then oxidized to the corresponding aldehyde, which undergoes spontaneous or acid-catalyzed cyclodehydration to form the fused pyrazinone ring. thieme-connect.de Adapting this strategy to produce a pyrazino[1,2-a]indol-4(1H)-one would involve starting with a suitably substituted indoline precursor, such as a 2-benzylindoline-1-acetamide derivative, followed by intramolecular cyclization.

A more general approach involves the Michael addition of an indole nitrogen anion (from an indole-2-carboxamide) onto an electrophilic species, followed by an intramolecular Sₙ2 substitution to close the pyrazinone ring. nih.gov

Spiroindolines are compounds where the C2 or C3 position of the indoline ring serves as a spiro center, connecting it to another ring system. These structures are prevalent in many natural alkaloids and possess significant biological activity. researchgate.netrsc.org The synthesis of spiroindolines often involves intramolecular cyclization or cycloaddition reactions where the indole or indoline acts as the nucleophile or substrate.

A concrete example of a spiroindoline containing the benzyl-substituted dihydro-indole framework is (3′R)-3′-Benzyl-2′,3′-dihydro-1H-spiro[indole-3,1′-naphtho[2,3-c]pyrrole]-2,4′,9′-trione. nih.gov This complex molecule features a spiro linkage at the C3 position of an oxindole (B195798) core, which is structurally related to indoline. The synthesis of such compounds typically involves multi-component reactions or cycloadditions. For instance, 1,3-dipolar cycloaddition reactions between an azomethine ylide generated from isatin (B1672199) (an oxidized form of indoline) and a suitable dipolarophile can lead to the formation of complex spiro-pyrrolidinyl-oxindoles. The benzyl (B1604629) group can be introduced as part of one of the reactants.

Introduction of Chirality through Derivatization

The C2 position of 2-benzyl-2,3-dihydro-1H-indole is a stereocenter. The development of enantioselective methods to synthesize or resolve this compound is crucial for accessing single-enantiomer derivatives for pharmacological evaluation.

Catalytic asymmetric synthesis provides a direct route to enantioenriched indolines. For example, copper-hydride (CuH) catalyzed hydroamination has been developed for the highly diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines. nih.govacs.org This method involves the intramolecular cyclization of ortho-alkenyl anilines. A similar strategy could be adapted for the synthesis of 2-benzylindoline by using a substrate like 2-(1-phenylprop-2-en-1-yl)aniline, where the enantioselective cyclization would establish the stereocenter at C2.

Another powerful approach is the palladium-catalyzed asymmetric activation of a C(sp³)–H bond. Intramolecular C-H activation and cyclization of 2-haloanilides have been shown to produce chiral 2-methyl indolines with good enantioselectivity using a chiral phosphine ligand such as Me-DUPHOS. thieme-connect.com This strategy could potentially be extended to the synthesis of chiral 2-benzylindoline by designing an appropriate anilide precursor.

Table 3: Catalytic Asymmetric Methods for Indoline Synthesis

| Method | Catalyst System | Precursor Type | Key Transformation |

|---|---|---|---|

| Catalytic Hydroamination | CuH / Chiral Ligand | o-Alkenyl Aniline | Intramolecular Hydroamination |

| C-H Activation/Cyclization | Pd(OAc)₂ / Chiral Phosphine | 2-Haloanilide | Intramolecular C(sp³)-H Arylation |

These advanced synthetic strategies highlight the chemical tractability of the 2-benzyl-2,3-dihydro-1H-indole scaffold, enabling the creation of a vast chemical space of functionalized derivatives and complex fused systems for further investigation.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 2-benzyl-2,3-dihydro-1H-indole in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, integration (ratio), and spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

For 2-benzyl-2,3-dihydro-1H-indole, the expected signals in the ¹H NMR spectrum would include distinct multiplets for the aromatic protons on both the indoline (B122111) and benzyl (B1604629) rings, a characteristic set of signals for the protons on the five-membered dihydroindole ring, and a signal for the N-H proton. The benzylic methylene (B1212753) protons are diastereotopic due to the adjacent chiral center (C2) and would likely appear as a pair of doublets (an AB quartet).

The ¹³C NMR spectrum would show distinct signals for all 15 carbon atoms, which can be assigned based on their chemical shifts and further confirmed with DEPT experiments to differentiate between CH, CH₂, and CH₃ (none in this case) groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-benzyl-2,3-dihydro-1H-indole

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| 1 | N-H | ~3.5-4.5 (broad s) | - | Chemical shift is variable and depends on solvent and concentration. |

| 2 | C-H | ~4.2-4.7 (m) | ~60-65 | Chiral center, coupled to H3 protons and benzylic protons. |

| 3 | CH₂ | ~2.9-3.4 (m) | ~35-40 | Protons are diastereotopic and coupled to H2. |

| 3a | C | - | ~125-130 | Aromatic quaternary carbon. |

| 4 | C-H | ~6.5-6.7 (d) | ~110-115 | Aromatic proton on the indoline ring. |

| 5 | C-H | ~6.9-7.1 (t) | ~125-130 | Aromatic proton on the indoline ring. |

| 6 | C-H | ~6.8-7.0 (t) | ~120-125 | Aromatic proton on the indoline ring. |

| 7 | C-H | ~6.4-6.6 (d) | ~118-122 | Aromatic proton on the indoline ring. |

| 7a | C | - | ~150-155 | Aromatic quaternary carbon attached to nitrogen. |

| Benzyl CH₂ | CH₂ | ~2.8-3.2 (ABq or dd) | ~40-45 | Diastereotopic protons coupled to H2. |

| Benzyl C-1' | C | - | ~138-142 | Aromatic quaternary carbon of the benzyl group. |

| Benzyl C-2'/6' | C-H | ~7.1-7.3 (m) | ~128-130 | Aromatic protons of the benzyl group. |

| Benzyl C-3'/5' | C-H | ~7.2-7.4 (m) | ~127-129 | Aromatic protons of the benzyl group. |

| Benzyl C-4' | C-H | ~7.1-7.3 (m) | ~125-127 | Aromatic proton of the benzyl group. |

Note: Predicted values are estimates based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for elucidating complex structural details. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For 2-benzyl-2,3-dihydro-1H-indole, COSY would show correlations between the H2 proton and the two H3 protons, as well as among the coupled aromatic protons on the indoline ring (H4, H5, H6, H7). researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to (¹JCH). It is used to definitively link the proton assignments to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). researchgate.netnih.gov This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include those from the benzylic CH₂ protons to C2 of the indoline ring and to the ipso- and ortho-carbons of the benzyl ring, confirming the attachment point. Correlations from the N-H proton to C2 and C7a would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule. For instance, NOESY correlations between the H2 proton and protons on the benzyl ring would help define the spatial orientation of the benzyl group relative to the indoline core. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule. edinst.comazooptics.comazooptics.com These two methods are complementary; a vibrational mode that is strong in IR may be weak or absent in Raman, and vice versa. azooptics.com

For 2-benzyl-2,3-dihydro-1H-indole, the key functional groups are the secondary amine (N-H), aromatic rings (C=C and C-H), and aliphatic groups (C-H).

Table 2: Characteristic IR and Raman Vibrational Frequencies for 2-benzyl-2,3-dihydro-1H-indole

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | 3350 - 3450 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | 1250 - 1350 | Medium | Weak |

The IR spectrum would be dominated by a distinct N-H stretching band and strong absorptions from the C-H stretching of the aromatic and aliphatic parts. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings. americanpharmaceuticalreview.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers insight into its structure through analysis of fragmentation patterns. For 2-benzyl-2,3-dihydro-1H-indole (C₁₅H₁₅N), the calculated molecular weight is 209.1204 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under electron impact (EI) ionization, the molecule will form a molecular ion ([M]⁺•) at m/z ≈ 209. The primary fragmentation pathway is expected to be the cleavage of the C2-benzyl bond, which is benzylic and alpha to a heteroatom, leading to highly stable fragments. scielo.org.mxlibretexts.org

Major Fragmentation: Cleavage of the benzyl group (CH₂-Ph) can lead to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z = 91 . This is often the base peak in the mass spectra of benzyl-containing compounds.

Other Fragments: The other part of the molecule would form a radical cation corresponding to the 2,3-dihydro-1H-indole structure, which could then undergo further fragmentation. A fragment corresponding to the loss of the benzyl radical would be observed at m/z = 118 ([M - 91]⁺).

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Absolute Configuration

Since 2-benzyl-2,3-dihydro-1H-indole possesses a stereocenter at the C2 position, it is a chiral molecule that exists as a pair of enantiomers ((R) and (S)). Chiroptical techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light. nih.gov

The two enantiomers of 2-benzyl-2,3-dihydro-1H-indole would produce ECD spectra that are mirror images of each other. nih.gov A positive peak (positive Cotton effect) in the spectrum of one enantiomer will correspond to a negative peak (negative Cotton effect) in the spectrum of the other. A racemic mixture (50:50 of R and S) will be ECD silent.

The amplitude of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for determining optical purity. nih.gov Furthermore, by comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration of the enantiomers can be assigned. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict the molecular geometry, electronic properties, and vibrational frequencies of compounds. For derivatives of the indole (B1671886) family, DFT calculations, often using the B3LYP functional, have proven effective in correlating theoretical data with experimental results. nih.govnih.gov

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For complex molecules, this analysis can reveal key structural parameters like bond lengths, bond angles, and dihedral angles.

| Parameter | X-ray Value | DFT Calculated Value | Compound |

| Bond Length (N1—C8) | 1.367 Å | 1.392 Å | 1-(2-bromoethyl)indoline-2,3-dione nih.gov |

| Bond Angle (O1—C8—N1) | 127.4° | 126.8° | 1-(2-bromoethyl)indoline-2,3-dione nih.gov |

| Torsion Angle (C1—N1—C9—C10) | -69.94° | Not specified | 1-nonyl-2,3-dihydro-1H-indole-2,3-dione nih.gov |

This table presents a comparison of geometric parameters for related indole derivatives as determined by X-ray crystallography and DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and polarizability. nih.govscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher polarizability and a greater ease of undergoing electronic transitions. nih.gov For instance, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow frontier orbital gap was found, indicating that charge transfer interactions occur within the molecule, leading to high chemical reactivity. nih.govnih.gov DFT calculations on 2-(p-tolyl)-2,3-dihydro-1H-perimidine revealed a HOMO-LUMO energy gap of 4.25 eV, suggesting significant potential for charge transfer within the molecule. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Benzyl-3-N-(...)* nih.gov | -0.26751 | -0.18094 | 0.08657 |

| Quinoline scirp.org | -6.646 | -1.816 | 4.83 |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine researchgate.net | Not specified | Not specified | 4.25 |

Compound is Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. This table shows the calculated frontier molecular orbital energies and energy gaps for various heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically using a color scale.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or zero potential.

MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net In studies of complex heterocyclic systems like (E)-1-benzyl-3-(2-(pyridine-2-yl)hydrazono)indolin-2-one, MEP analysis helps to identify the molecule's bioactive sites. semanticscholar.org For benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the MEP map showed negative potential sites around electronegative atoms and positive potential sites around hydrogen atoms, which is consistent with expected reactivity patterns. nih.govnih.gov

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). nih.gov Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. semanticscholar.orgnih.gov It helps to pinpoint the specific reactive sites within the molecule. researchgate.net For example, in a study of 2-phosphaindolizines, Fukui functions calculated for the carbon, nitrogen, and phosphorus atoms revealed their hard electrophilic character, which accorded well with experimentally observed dienophilic reactivities. nih.gov Analysis of (E)-1-benzyl-3-(2-(pyridin-2-yl)hydrazono)indolin-2-one also utilized Fukui functions to identify its active sites for different types of chemical attack. semanticscholar.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways. nih.gov This approach provides a molecular-level understanding of reaction kinetics and regioselectivity.

For example, a combined experimental and computational study on the base-induced 5-endo cyclization of benzyl (B1604629) 1-alkynyl sulfides to form 2,3-dihydrothiophenes utilized DFT calculations (CAM-B3LYP/6-311+G(d,p)) to rationalize the reaction mechanism. nih.gov The computations helped to establish which tautomer was likely involved in the cyclization and explained the low activation energies for protonation-deprotonation equilibria. In another study, the mechanism of a [3+2] cycloaddition reaction between a nitrile N-oxide and arylacetylenes was investigated using Molecular Electron Density Theory (MEDT), employing DFT to analyze the reaction energetics and electronic structure transformations along the reaction coordinate. researchgate.net These examples highlight the capability of computational modeling to provide deep mechanistic insights that can be difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov QSAR models are valuable in drug discovery for predicting the activity of new or unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govmdpi.com

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net The process involves calculating a set of molecular descriptors (representing steric, electronic, and hydrophobic properties) for a series of compounds with known activities. A statistical model is then built to correlate these descriptors with the observed activity.

Numerous QSAR studies have been performed on indole derivatives.

A 2D-QSAR model was developed for novel 1H-3-indolyl derivatives to predict their antioxidant activity against ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). The model successfully predicted IC50 values that were in close agreement with experimental results, helping to identify the most promising candidates for synthesis and testing. mdpi.com

A 3D-QSAR study (CoMFA and CoMSIA) was conducted on a series of 3-amidinobenzyl-1H-indole-2-carboxamides as inhibitors of blood coagulation factor Xa. The resulting models were highly predictive and corresponded well with the experimentally determined topology of the enzyme's binding site, providing clear guidelines for designing novel inhibitors. nih.gov

These studies demonstrate the utility of QSAR in rationalizing structure-activity relationships and accelerating the discovery of new therapeutic agents based on the indole scaffold. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of the conformational space of a molecule, providing insights into its flexibility, stability, and the dynamic behavior of its constituent parts. For flexible molecules like 2-benzyl-2,3-dihydro-1H-indole, which possesses several rotatable bonds, MD simulations are particularly valuable.

The primary goal of MD simulations in this context would be to understand the range of shapes (conformations) the molecule can adopt in different environments (e.g., in a vacuum or in a solvent). The simulation would track the trajectories of all atoms in the molecule by solving Newton's equations of motion. This would reveal the preferred orientations of the benzyl group relative to the dihydroindole core and the puckering of the five-membered dihydro-pyrrole ring.

Key Parameters from MD Simulations:

| Parameter Analyzed | Information Gained |

| Dihedral Angle Distributions | Reveals the most stable rotational positions (rotamers) of the benzyl group and other flexible side chains. |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time, indicating the overall stability of the molecular structure. |

| Radius of Gyration (Rg) | Provides a measure of the molecule's compactness, which can change as it adopts different conformations. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to a solvent, which is important for understanding potential intermolecular interactions. |

Topological Studies (ELF, LOL, RDG) to Identify Bonding and Weak Interactions

Topological analysis of the electron density provides a profound understanding of the chemical bonding and non-covalent interactions within a molecule. Methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are used to visualize and quantify these interactions. ijasret.comnih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL):

ELF and LOL are functions that reveal the regions in a molecule where electron pairs are most likely to be found. ijasret.com They provide a visual representation of covalent bonds, lone pairs, and atomic cores. For 2-benzyl-2,3-dihydro-1H-indole, ELF and LOL analyses would map the electron localization in the aromatic rings and the saturated dihydro-pyrrole ring. This can help in understanding the electronic effects of the benzyl substituent on the indole core. These topological analyses are often employed in computational studies of heterocyclic compounds to provide detailed insights into their electronic structure. researchgate.netsemanticscholar.org

Reduced Density Gradient (RDG):

The Reduced Density Gradient (RDG) is a powerful tool for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netresearchgate.net The RDG analysis is based on the electron density and its gradient. By plotting the RDG against the electron density, different types of interactions can be distinguished by their characteristic signatures.

For 2-benzyl-2,3-dihydro-1H-indole, an RDG analysis would be particularly insightful for identifying potential intramolecular interactions between the benzyl group and the dihydroindole moiety. These weak interactions can play a significant role in determining the molecule's preferred conformation.

Expected Insights from RDG Analysis:

| Type of Interaction | Visual Representation in RDG Plot | Location in 2-benzyl-2,3-dihydro-1H-indole |

| Van der Waals Interactions | Green-colored isosurfaces | Between the phenyl ring of the benzyl group and the indole core. |

| Steric Repulsion | Red-colored isosurfaces | In regions where atoms are in close proximity, causing steric clash. |

| Hydrogen Bonding | Blue-colored isosurfaces | Potential weak C-H···π interactions. |

While these topological methods are frequently used to study interactions in various molecular systems, including indole derivatives, specific ELF, LOL, and RDG analyses for 2-benzyl-2,3-dihydro-1H-indole have not been reported in the reviewed literature. nih.goviosrjournals.org Such studies would provide a comprehensive map of the electronic landscape of the molecule, highlighting the nature of its chemical bonds and the subtle forces that dictate its three-dimensional structure.

2-Benzyl-2,3-dihydro-1H-indole as a Synthetic Building Block

The substituted indoline (B122111) scaffold is a valuable starting point for the synthesis of more complex molecular architectures. The 2-benzyl-2,3-dihydro-1H-indole serves as a key intermediate, offering multiple reactive sites for the construction of intricate heterocyclic systems.

The indoline nucleus can be a precursor to a variety of fused heterocyclic systems. While specific examples detailing the use of 2-benzyl-2,3-dihydro-1H-indole as a direct precursor for complex fused heterocycles are not extensively documented in the literature, the general reactivity of the indoline scaffold suggests its potential in this area. For instance, the nitrogen atom of the indoline can participate in cyclization reactions with appropriate bifunctional reagents to form fused systems.

One common strategy involves the annulation of a new ring onto the existing indoline framework. For example, derivatives of 2,3-dihydro-1H-indole can be utilized in reactions leading to the formation of pyrazino[1,2-a]indoles, which are of interest for their biological activities. The general synthetic approach often involves the reaction of an indole derivative with an α-amino acid or its ester, leading to a cyclization product. The presence of the 2-benzyl group could influence the stereochemical outcome of such cyclizations and provide a bulky substituent that can direct subsequent reactions.

Table 1: Potential Fused Heterocyclic Systems from Indoline Scaffolds

| Fused Heterocycle Class | General Synthetic Strategy | Potential Role of 2-Benzyl Group |

|---|---|---|

| Pyrazino[1,2-a]indoles | Cyclization with α-amino acid derivatives | Steric hindrance, directing group |

| Pyrrolo[1,2-a]indoles | Intramolecular cyclization of N-substituted indolines | Modification of electronic properties |

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of libraries of structurally diverse small molecules for high-throughput screening. The indoline scaffold is an attractive starting point for DOS due to its rigid, three-dimensional structure and the presence of multiple points for diversification.

While a specific DOS library based on the 2-benzyl-2,3-dihydro-1H-indole scaffold has not been prominently featured in the literature, the principles of DOS can be readily applied to this molecule. The key to a successful DOS campaign is the ability to introduce structural diversity in a controlled and efficient manner. For 2-benzyl-2,3-dihydro-1H-indole, diversification could be achieved at several positions:

N1-position: The secondary amine can be readily functionalized with a wide range of substituents through alkylation, acylation, or arylation reactions.

C2-position: The benzyl group itself can be modified, or the benzylic proton can be abstracted to generate a nucleophile for further reactions.

Aromatic ring: The benzene (B151609) ring of the indoline core can be functionalized through electrophilic aromatic substitution reactions.

A hypothetical DOS approach starting from 2-benzyl-2,3-dihydro-1H-indole is outlined below:

Scheme 1: Hypothetical Diversity-Oriented Synthesis Strategy

This strategy would allow for the rapid generation of a library of compounds with diverse functionalities and spatial arrangements, suitable for screening for biological activity.

Catalysis and Ligand Design

The development of novel catalysts and ligands is a cornerstone of modern synthetic chemistry. The chiral nature of many indoline derivatives makes them attractive candidates for applications in asymmetric catalysis.

Chiral ligands are crucial for enantioselective transition-metal-catalyzed reactions. While there is a vast library of privileged chiral ligands, the search for new ligand scaffolds with unique steric and electronic properties is ongoing. The 2,3-dihydro-1H-indole framework can serve as a rigid backbone for the design of new chiral ligands.

Although specific examples of ligands derived directly from 2-benzyl-2,3-dihydro-1H-indole are not prevalent in the literature, the synthesis of chiral ligands from proline, a structurally related five-membered ring amine, is well-established. By analogy, chiral 2-benzyl-2,3-dihydro-1H-indole could be functionalized with phosphine (B1218219), amine, or other coordinating groups to create novel bidentate or tridentate ligands for transition metals such as palladium, rhodium, and iridium.

Table 2: Potential Chiral Ligands Based on the Indoline Scaffold

| Ligand Type | Potential Coordinating Atoms | Target Reactions |

|---|---|---|

| P,N-ligands | Phosphorus, Nitrogen | Asymmetric hydrogenation, allylic alkylation |

| N,N-ligands | Nitrogen, Nitrogen | Asymmetric transfer hydrogenation |

The benzyl group at the C2 position could play a crucial role in creating a specific chiral pocket around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are among the most successful classes of organocatalysts.